tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate
Description
tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate is a chiral carbamate derivative characterized by a linear pentan-2-yl backbone with a tert-butyloxycarbonyl (Boc) protecting group and a primary amine at the terminal position. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development, where the Boc group protects amines during multi-step reactions. Its stereochemical configuration (2S) and amine functionality make it valuable for constructing enantioselective molecules .
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFSVDUGQNCSSD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of (2S)-5-Aminopentan-2-amine
Procedure :
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Dissolve (2S)-5-aminopentan-2-amine (1.0 equiv) in anhydrous acetonitrile (5 vol).
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Add triethylamine (1.2 equiv) under nitrogen atmosphere.
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Slowly introduce Boc anhydride (1.1 equiv) at 0–5°C to minimize exothermic side reactions.
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Warm to 25°C and stir for 6–8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Critical Parameters :
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Base stoichiometry : Substoichiometric triethylamine reduces Boc activation efficiency, while excess base promotes hydrolysis.
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Solvent choice : Acetonitrile enhances reaction homogeneity compared to dichloromethane.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated yield | 85–92% |
| Purity (HPLC) | ≥98.5% |
| Enantiomeric excess | >99% (by chiral HPLC) |
Alternative Solvent Systems and Catalytic Approaches
Dimethylformamide (DMF)-mediated synthesis :
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Advantages : Accelerates reaction kinetics due to high polarity.
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Procedure :
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Combine (2S)-5-aminopentan-2-amine, Boc anhydride, and DMF (3 vol).
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Stir at 25°C for 4 hours.
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Isolate via precipitation in cold diethyl ether.
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Outcomes :
Microwave-assisted synthesis :
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Conditions : 80°C, 30 minutes, 150 W irradiation.
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Benefits : 50% reduction in reaction time without compromising enantiopurity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Cost-Effective Workup Protocols
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Crystallization optimization :
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Use heptane/ethyl acetate (7:3 v/v) for high recovery (90%) and purity (99%).
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Waste minimization :
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Recover acetonitrile via distillation (≥95% efficiency).
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Analytical Characterization
Spectroscopic Data :
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¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 1.50–1.65 (m, 4H, CH₂), 3.15 (m, 1H, CH-NH), 4.75 (br s, 1H, NH).
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¹³C NMR (CDCl₃) : δ 28.4 (Boc-CH₃), 34.2 (CH₂), 50.1 (CH-NH), 80.1 (Boc-C), 156.0 (C=O).
Chromatographic Methods :
Challenges and Mitigation Strategies
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Racemization risk :
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Avoid prolonged heating (>40°C) and strongly acidic/basic conditions.
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Use chiral auxiliaries during Boc protection if starting from non-enantiopure amine.
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Byproduct formation :
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Di-Boc adducts form with excess Boc anhydride; stoichiometric control is critical.
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Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Standard (acetonitrile) | 92 | 98.5 | High | $$ |
| DMF-mediated | 88 | 97 | Moderate | $ |
| Microwave-assisted | 90 | 98 | Low | $$$ |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-5-aminopentan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the carbamate back to the amine.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions include the free amine, substituted carbamates, and various oxidized derivatives .
Scientific Research Applications
Synthesis and Methodology
Recent advancements have focused on optimizing the synthesis of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate to enhance yield and purity. For instance, a novel method described in patent literature emphasizes using neutral forms of reagents to improve reaction conditions and outcomes . This method has demonstrated higher yields (up to 93%) compared to traditional methods, which often resulted in viscous mixtures that complicate stirring and separation processes .
Precursor for Edoxaban
One of the most notable applications of this compound is its role as a precursor in the synthesis of Edoxaban, an oral anticoagulant used for preventing blood clots . The compound's ability to facilitate the formation of complex structures makes it essential in synthesizing this important therapeutic agent.
Glycine Transporter Inhibition
Research indicates that derivatives of this compound can act as glycine transporter inhibitors, which are promising for treating various neurological disorders . The structural modifications of the carbamate moiety allow for selective binding to glycine transporters, enhancing their therapeutic potential.
Synthesis of Bioactive Compounds
A study explored the use of this compound in synthesizing several biologically active compounds. The research highlighted its versatility in generating various derivatives through functionalization reactions, demonstrating its importance in medicinal chemistry .
| Compound | Structure | Application |
|---|---|---|
| Edoxaban | Edoxaban Structure | Anticoagulant |
| Glycine Transporter Inhibitors | Glycine Transporter Structure | Neurological Disorders |
Mechanistic Studies
Mechanistic investigations into the reactions involving this compound have provided insights into its reactivity patterns. These studies have utilized techniques such as NMR spectroscopy and chromatography to elucidate reaction pathways and product formation .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from reacting with other reagents. The tert-butyl group provides steric hindrance, making the compound less reactive. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related carbamates with modifications in chain length, substituents, and cyclic frameworks. Key examples include:
Physicochemical and Reactivity Differences
- Chain Length and Flexibility: The hexyl analog (C11H24N2O2) has higher lipophilicity (logP ~2.5 estimated) compared to the pentyl target compound due to its extended chain. This may enhance membrane permeability but reduce aqueous solubility.
- Functional Group Impact: The bromo-oxo variant (C10H18BrNO3) is heavier (MW 280.16) and less polar, with the oxo group enabling hydrogen bonding and the bromo enabling nucleophilic substitution. Its topological polar surface area (55.4 Ų) suggests moderate solubility.
Stereochemical Effects : The (2S) configuration in the target compound contrasts with the (5S) stereocenter in the hexyl analog , which may lead to divergent biological activities or synthetic applications.
Biological Activity
Tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate, also known as a carbamate derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₂₃N₂O₂
- Molecular Weight : 215.32 g/mol
- CAS Number : 1342578-12-4
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of cysteine proteases, particularly falcipain-2, which is implicated in malaria pathology. Inhibition of this enzyme can disrupt the lifecycle of Plasmodium falciparum, the parasite responsible for malaria, thus showcasing its potential as an anti-malarial agent .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The compound has shown varying degrees of activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.66 - 35.8 µM |
| Enterococcus faecalis | 4.66 - 35.8 µM |
| Mycobacterium tuberculosis | 0.070 - 8.95 µM |
These results indicate that the compound possesses significant antibacterial properties, particularly against methicillin-resistant strains .
Cytotoxicity Studies
In vitro cytotoxicity assessments using human monocytic leukemia cell line THP-1 revealed that while some derivatives exhibited cytotoxic effects, this compound demonstrated a favorable safety profile with minimal toxicity at therapeutic concentrations .
Case Study 1: Anti-Malarial Efficacy
A study conducted on various carbamate derivatives highlighted the anti-malarial potential of this compound. The compound was tested against P. falciparum in vitro, showing effective inhibition of parasite growth at concentrations lower than those required for cytotoxicity in human cells. This suggests a promising therapeutic window for further development in malaria treatment .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on a series of carbamate derivatives to identify key structural features responsible for biological activity. It was found that modifications to the amine and carbamate moieties significantly influenced both potency and selectivity against target enzymes such as falcipain-2. The presence of a tert-butyl group was crucial for enhancing solubility and bioavailability, leading to improved efficacy .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives are prepared using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions. Reaction progress is monitored by TLC or HPLC to track the disappearance of starting materials. Post-reaction, the product is isolated via liquid-liquid extraction (e.g., ethyl acetate/water) and purified by column chromatography using gradients of ethyl acetate in hexane .
Q. How is this compound purified, and what purity thresholds are critical for downstream applications?
- Methodological Answer : After synthesis, purification involves recrystallization from solvents like ethanol or methanol. Purity ≥95% (confirmed by HPLC or GC-MS) is essential for reliable downstream use in peptide coupling or pharmaceutical intermediate synthesis. Impurities, such as unreacted amines or byproducts, are minimized using silica gel chromatography with a mobile phase optimized for polarity .
Q. What spectroscopic techniques are used for structural characterization, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).
- FT-IR : Confirms carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3350 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, critical for validating the (2S) configuration .
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Degradation via hydrolysis of the carbamate group is minimized by avoiding moisture and acidic/basic conditions. Regular stability assays (e.g., monthly HPLC checks) are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance diastereoselectivity in derivatives of this compound?
- Methodological Answer : Diastereoselective synthesis may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or controlled pH. For example, García et al. ( ) achieved selectivity via intramolecular α-amidoalkylation by tuning solvent polarity (e.g., THF vs. DCM) and temperature (–20°C to RT). Reaction monitoring via chiral HPLC ensures enantiomeric excess >98% .
Q. What role do hydrogen-bonding interactions play in the solid-state structure of this compound?
- Methodological Answer : X-ray studies on similar tert-butyl carbamates (e.g., Das et al., ) reveal intermolecular N–H···O=C hydrogen bonds forming layered networks. These interactions influence melting points and solubility, which can be manipulated by substituting the amine group with electron-withdrawing/donating groups .
Q. How can synthetic yields be improved when scaling up from milligram to gram quantities?
- Methodological Answer : Scale-up challenges include exotherm control and mixing efficiency. Use flow chemistry systems for continuous synthesis, which improve heat dissipation. For batch processes, slow addition of reagents and mechanical stirring (≥500 rpm) reduce localized concentration gradients. Yields >85% are achievable with optimized stoichiometry (1.2:1 amine:carbamate) .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar impurities?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) distinguishes isomers with identical nominal masses. For example, a +0.02 Da difference in [M+H]+ ions can differentiate regioisomers. Pair with 2D NMR (e.g., HSQC, NOESY) to assign ambiguous peaks .
Q. How is this compound utilized in synthesizing bioactive intermediates, and what are key functionalization sites?
- Methodological Answer : The primary amine (5-aminopentan-2-yl group) is a key site for conjugation with carboxylic acids (e.g., drug moieties) via amide bonds. The tert-butyl carbamate (Boc) group serves as a temporary protecting group, removable under acidic conditions (e.g., TFA/DCM). Applications include HIV protease inhibitors and kinase-targeted therapies, as seen in analogs from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
